3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
Description
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a branched butan-2-yl group. The carboxamide at position 5 is linked to a cyano-(1-phenylpyrazol-4-yl)methyl moiety, integrating both oxazole and pyrazole heterocycles.
Properties
IUPAC Name |
3-butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-13(2)16-9-18(26-23-16)19(25)22-17(10-20)14-11-21-24(12-14)15-7-5-4-6-8-15/h4-9,11-13,17H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAQRSNTYUSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylpyrazole with a suitable cyanoacetylating agent to form the intermediate cyano compound. This intermediate is then subjected to cyclization with an appropriate oxazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenylpyrazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The cyano group and oxazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to inhibition of enzyme activity or alteration of cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include pyran-pyrazole hybrids () and cyano-containing esters (). The table below highlights critical differences:
Key Observations:
- Substituents : The branched butan-2-yl group in the target compound may reduce solubility but improve lipophilicity compared to linear alkyl chains in analogs.
- Functional Groups : The carboxamide group in the target compound is less prone to hydrolysis than esters (e.g., ), suggesting improved stability in biological systems .
Physicochemical and Reactivity Profiles
- Solubility: The target compound’s carboxamide and cyano groups may confer moderate polarity, though lower solubility than ester-containing analogs (e.g., ) due to reduced hydrogen-bonding capacity.
- Stability : The oxazole ring’s resistance to ring-opening reactions compared to pyran () suggests superior thermal and oxidative stability.
- Reactivity: The cyano group in the target compound may participate in click chemistry or nucleophilic additions, akin to nitrile reactivity observed in acetonitrile derivatives () .
Biological Activity
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This compound incorporates a butan-2-yl group, a cyano group linked to a phenylpyrazole moiety, and an oxazole ring. These components suggest that it may exhibit significant pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The molecular formula of this compound is C19H19N5O2, with a molecular weight of 349.4 g/mol. The presence of the oxazole ring and cyano group is indicative of its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.4 g/mol |
| Structural Features | Butan-2-yl, Cyano, Oxazole |
| CAS Number | 1385330-65-3 |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. They have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The structure of this compound suggests that it could similarly interact with these targets due to the presence of the pyrazole moiety.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) in various models . The unique structure of this compound may enhance its efficacy in reducing inflammation.
Antibacterial Activity
Studies on related pyrazole compounds suggest that they possess antibacterial properties, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The specific interactions of this compound with bacterial targets remain to be fully elucidated but are an area of ongoing research.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of various pyrazole derivatives. For instance:
- Antitumor Efficacy : A study highlighted the effectiveness of certain pyrazole derivatives against breast cancer cell lines (MCF7 and MDA-MB231), showing promising cytotoxic effects when combined with standard chemotherapy agents like doxorubicin .
- Inflammation Inhibition : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to significantly reduce levels of TNF-alpha and nitric oxide in LPS-induced inflammation models .
- Antibacterial Studies : Research has shown that specific pyrazole carboxamides exhibit moderate to excellent activity against various phytopathogenic fungi, suggesting their potential as antimicrobial agents .
Q & A
Basic: What are the key steps for synthesizing 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A typical route includes:
- Step 1: Formation of the oxazole-5-carboxamide core via cyclization of a β-ketoamide precursor using phosphorus oxychloride (POCl₃) as a catalyst (analogous to pyrazole derivatives in ).
- Step 2: Introduction of the cyano-(1-phenylpyrazol-4-yl)methyl group via nucleophilic substitution under basic conditions (K₂CO₃/DMF, 60°C) .
- Optimization: Yield improvements (from ~50% to >75%) are achievable by using anhydrous solvents, controlled temperature gradients, and catalytic additives like DMAP. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., oxazole C=O at ~165 ppm, pyrazole protons at δ 7.2–8.1 ppm) .
- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%); retention time compared to standards .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₄O₂: 336.16) .
Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified pyrazole (e.g., electron-withdrawing groups at the phenyl ring) or oxazole (e.g., alkyl vs. aryl substituents) moieties .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC₅₀ values. Use ANOVA for statistical significance (p < 0.05) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validated by X-ray crystallography of ligand-protein complexes .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) and apply multivariate regression to identify confounding factors (e.g., solvent DMSO% affecting solubility) .
- Orthogonal Assays: Validate hit compounds in alternate assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Advanced: How can computational methods predict metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Tools: Use Schrödinger’s QikProp to predict CYP450 metabolism sites (e.g., oxidation at the oxazole methyl group) .
- In Vitro Validation: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Compare half-life (t₁/₂) to prioritize stable derivatives .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage: Store at –20°C under argon in amber vials to prevent photodegradation. Avoid aqueous buffers (hydrolysis risk at the carboxamide group) .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How does stereochemistry influence the compound’s bioactivity, and how is it characterized?
Methodological Answer:
- Chiral Centers: The butan-2-yl group introduces a stereocenter. Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Bioactivity Comparison: Test isolated enantiomers in cellular assays (e.g., apoptosis induction in cancer cells) to identify the active form. CD spectroscopy confirms absolute configuration .
Advanced: What cross-disciplinary applications (e.g., materials science) are feasible for this compound?
Methodological Answer:
- Coordination Chemistry: Explore metal-organic frameworks (MOFs) by chelating transition metals (e.g., Cu²⁺) via the oxazole and pyrazole nitrogen atoms. Characterize via XRD and TGA .
- Photophysical Studies: Evaluate fluorescence properties (λₑₓ/λₑₘ) in different solvents; correlate with substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
